molecular formula C22H26O10 B1255021 Ternstroside B

Ternstroside B

Cat. No. B1255021
M. Wt: 450.4 g/mol
InChI Key: GTYGWPXLHJZXDF-MIUGBVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ternstroside B is a beta-D-glucoside with 2-(3,4-dihydroxyphenyl)ethoxy residue at the anomeric position and a [(4-hydroxyphenyl)acetyl]oxy residue at position 2. Isolated from Ternstroemia japonica, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a beta-D-glucoside, a member of catechols, a monosaccharide derivative, a phenylethanoid and a carboxylic ester.

Scientific Research Applications

Antioxidant and Cytotoxic Activities

Ternstroside B, a phenylethanoid glycoside, has been identified in various parts of the Ternstroemia pringlei plant, including leaves and fruits. A study by Salgado et al. (2015) highlights the significant antioxidant potential of ternstroside B. The research indicates that this compound demonstrates strong free radical scavenging action, making it a valuable candidate for further exploration in the context of oxidative stress-related diseases, such as arthritis. Interestingly, the study also found that extracts containing ternstroside B were non-cytotoxic against several cancer cell lines and normal skin cell lines, suggesting potential for safe therapeutic applications (Salgado et al., 2015).

Therapeutic Potential in Traditional Medicine

Ternstroside B's role in traditional medicine, particularly in the treatment of rheumatoid pains, has been acknowledged. The application of Ternstroemia pringlei in Mexican traditional medicine is well-documented, and the presence of ternstroside B in this plant contributes to its medicinal value. The relationship between oxidative stress and arthritis pathology suggests that the antioxidative properties of ternstroside B could be particularly relevant in the context of traditional therapeutic practices (Salgado et al., 2015).

Broader Applications in Biomedicine

While the studies directly related to ternstroside B focus on its antioxidative and cytotoxic properties, broader research in biomedicine, such as the work on terahertz technology by Gong et al. (2019) and Son (2009), suggests a growing interest in exploring natural compounds for diverse biomedical applications. These studies, although not directly related to ternstroside B, highlight the importance of natural compounds in current biomedical research and the potential for future applications (Gong et al., 2019); (Son, 2009).

properties

Molecular Formula

C22H26O10

Molecular Weight

450.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C22H26O10/c23-11-17-19(28)20(29)21(32-18(27)10-12-1-4-14(24)5-2-12)22(31-17)30-8-7-13-3-6-15(25)16(26)9-13/h1-6,9,17,19-26,28-29H,7-8,10-11H2/t17-,19-,20+,21-,22-/m1/s1

InChI Key

GTYGWPXLHJZXDF-MIUGBVLSSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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